3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline
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Overview
Description
3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Mode of Action
It is known that triazole derivatives can interact with various enzymes and receptors due to their ability to form hydrogen bonds .
Biochemical Pathways
It is known that triazole derivatives can influence a wide range of biological activities .
Result of Action
It is known that triazole derivatives can exhibit a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chlorobenzonitrile with hydrazine hydrate to form 3-chlorobenzohydrazide. This intermediate is then reacted with aniline and triethyl orthoformate to yield the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline
- 3-[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline
- 3-[5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]aniline
Uniqueness
3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 3-chlorophenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4/c15-11-5-1-3-9(7-11)13-17-14(19-18-13)10-4-2-6-12(16)8-10/h1-8H,16H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQPOUDOECLGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=NN2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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